3-Amino-5-fluoro-N-methyl-N-propylbenzamide
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Overview
Description
3-Amino-5-fluoro-N-methyl-N-propylbenzamide is an organic compound with the molecular formula C11H15FN2O. It is a derivative of benzamide, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and N-methyl-N-propyl substitutions on the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-N-methyl-N-propylbenzamide typically involves multiple steps:
Nitration and Reduction: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group, yielding 3-amino-5-fluorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and reduction steps, as well as automated systems for amide coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-N-methyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reductive conditions can be achieved using hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: De-fluorinated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-fluoro-N-methyl-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-N-methyl-N-propylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in neurotransmission and inflammatory pathways.
Pathways Involved: The compound modulates the activity of these targets by binding to their active sites, thereby influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-methylaniline: Similar in structure but lacks the propyl group and amide functionality.
3-Amino-5-fluorobenzoic acid: Precursor in the synthesis of 3-Amino-5-fluoro-N-methyl-N-propylbenzamide, lacks the N-methyl-N-propyl substitutions.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H15FN2O |
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Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-amino-5-fluoro-N-methyl-N-propylbenzamide |
InChI |
InChI=1S/C11H15FN2O/c1-3-4-14(2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
JUIAFGYYSFMLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=CC(=C1)F)N |
Origin of Product |
United States |
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